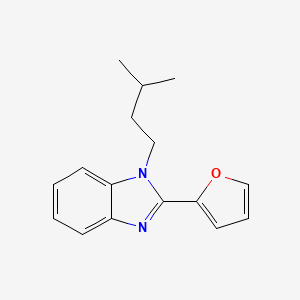

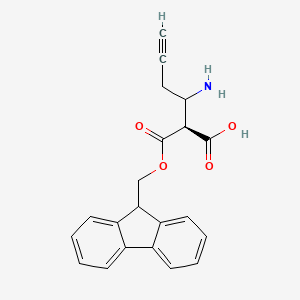

![molecular formula C14H20ClNO2 B2769886 叔丁基-N-[2-(3-氯苯基)丙基]氨基甲酸叔丁酯 CAS No. 1332765-58-8](/img/structure/B2769886.png)

叔丁基-N-[2-(3-氯苯基)丙基]氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

晶体结构和分子相互作用

两个 Z′=2 和 3 的氨基甲酸酯衍生物强弱氢键的相互作用

本研究重点介绍了两种氨基甲酸酯衍生物的合成和结构表征,包括叔丁基 5-苄基-2-(3-氯苯基氨基)-4,5-二氢-1H-咪唑-1-羧酸酯。分析揭示了形成三维结构的氢键的复杂相互作用,突出了氨基甲酸酯在晶体工程中的结构多功能性 (Das 等,2016)。

合成应用

DTBB 催化的 N-(氯甲基)氨基甲酸酯锂化制备 α-氨基甲基锂这项研究展示了叔丁基 N-(氯甲基)-N-甲基氨基甲酸酯在有机合成中的用途,展示了其在氨基甲酸酯功能化中的作用,以获得取代的 1,2-二醇,这是药物化学和材料科学中的宝贵转化 (Ortiz 等,1999)。

材料科学

氧化还原稳定且可见/近红外电致变色芳纶在材料科学领域,叔丁基氨基甲酸酯衍生物已被探索用于掺入表现出电致变色性质的聚合物中。本研究详细介绍了具有主链三苯胺和侧基 3,6-二叔丁基咔唑单元的芳纶的合成,展示了它们的热稳定性、电化学可逆性和在智能窗口应用中的潜力 (Hsiao 等,2014)。

分析化学

强蓝色发光纳米纤维叔丁基咔唑衍生物已被合成并应用于挥发性酸蒸汽检测的化学传感器的开发中。这项工作阐述了叔丁基在增强咔唑衍生物的胶凝特性的作用,导致形成能够高效检测各种酸蒸汽的强蓝色发光纳米纤维 (Sun 等,2015)。

安全和危害

作用机制

Target of Action

Similar compounds have been known to interact withvoltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These targets play crucial roles in nerve impulse transmission and neuronal growth, respectively.

Mode of Action

It’s suggested that similar compounds selectively enhance the slow inactivation of voltage-gated sodium channels . This could result in the modulation of nerve impulses, potentially altering pain perception or other neurological processes.

Biochemical Pathways

The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which facilitate the transfer of the carboxylate group to various substrates. The affected pathways and their downstream effects would depend on the specific biological context in which the compound is used.

属性

IUPAC Name |

tert-butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-13(2,3)18-12(17)16-14(4,5)10-7-6-8-11(15)9-10/h6-9H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHKRCWQUZNZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)

![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)

![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)